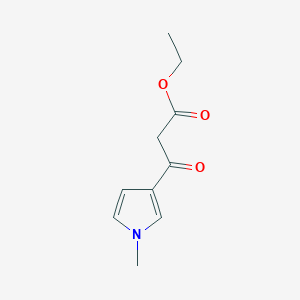
Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyrrole ring substituted with a methyl group at the nitrogen atom and an ester functional group at the third position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methylpyrrole and ethyl acetoacetate.
Reaction Conditions: A common synthetic route involves the alkylation of 1-methylpyrrole with ethyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C).
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, to form various derivatives. Reagents such as alkyl halides or amines can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the formation of active metabolites that interact with various molecular targets. The ester group can be hydrolyzed to release the active pyrrole derivative, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
Ethyl 3-(1-methylpyrrol-2-yl)-3-oxopropanoate: Similar structure but with the ester group at the second position of the pyrrole ring.
Methyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(1-ethylpyrrol-3-yl)-3-oxopropanoate: Similar structure but with an ethyl group on the pyrrole nitrogen.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the nitrogen atom of the pyrrole ring can affect the electronic properties and steric hindrance, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)6-9(12)8-4-5-11(2)7-8/h4-5,7H,3,6H2,1-2H3 |
InChIキー |
FMPBJTNQENABKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CN(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


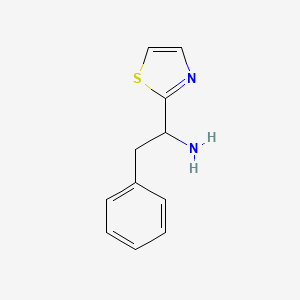
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoate](/img/structure/B15356858.png)
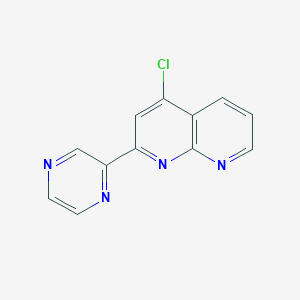

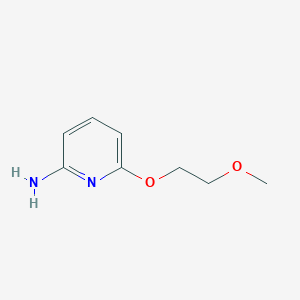
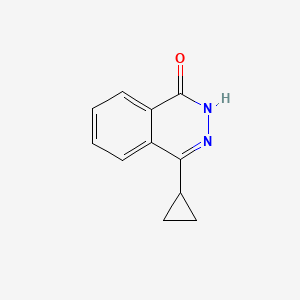
![1-[3-Chloro-4-(3-hydroxypiperidin-1-yl)phenyl]ethanone](/img/structure/B15356884.png)
![N-[4-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15356897.png)
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![Methyl 4-[(2-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15356926.png)
